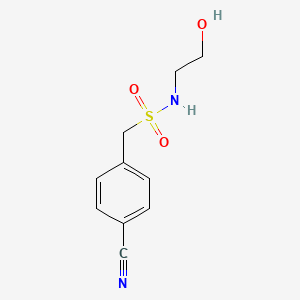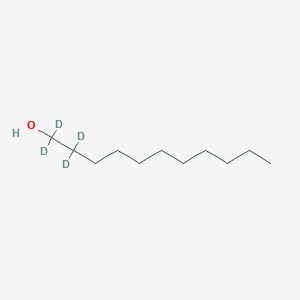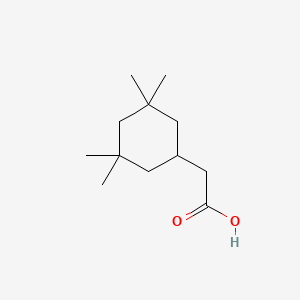
1-(Bromomethyl)-4-(propan-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-(propan-2-yl)cyclohexane is an organic compound with the molecular formula C10H19Br It is a brominated derivative of cyclohexane, where a bromomethyl group and an isopropyl group are attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-(propan-2-yl)cyclohexanemethanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired brominated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to 4-(propan-2-yl)cyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the bromomethyl group to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: 4-(propan-2-yl)cyclohexanemethanol, 4-(propan-2-yl)cyclohexanecarbonitrile.
Reduction: 4-(propan-2-yl)cyclohexanemethanol.
Oxidation: 4-(propan-2-yl)cyclohexanecarboxylic acid.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-(propan-2-yl)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane involves its reactivity as a brominated compound. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the cyclohexane ring. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-(propan-2-yl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-4-(propan-2-yl)cyclohexane: Contains a hydroxyl group instead of a bromine atom.
4-(Propan-2-yl)cyclohexanemethanol: Lacks the bromine atom, having a hydroxymethyl group instead.
Uniqueness: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane is unique due to its high reactivity in substitution reactions, making it a valuable intermediate in organic synthesis. The presence of the bromine atom allows for versatile modifications, which are not as easily achievable with its chloro or hydroxy analogs.
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-7H2,1-2H3 |
Clé InChI |
SLGIPQIZUHYPMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)
![N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B12309869.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)



![1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B12309892.png)

![N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12309909.png)
![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)


